(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Description
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a benzimidazole-derived compound featuring a cyclopropyl substituent at the 1-position and a methanamine group at the 2-position, stabilized as a dihydrochloride salt. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(1-cyclopropylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYBMBGJNKFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-benzo[d]imidazole with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
Inhibitors of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example:
- Polyketide synthase inhibitors : It has been identified as a potential inhibitor in the biosynthesis pathway of Mycobacterium tuberculosis, which is critical for developing new anti-tuberculosis drugs .
Cancer Research
Studies suggest that the compound may play a role in cancer therapy by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Inhibition
In vitro assays demonstrated that derivatives of this compound effectively inhibited the proliferation of cancer cell lines through the modulation of apoptotic pathways. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with topoisomerase II .
Data Summary Table
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the elimination of microbial infections.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
(a) Substituent Effects at the 1-Position
- Target Compound : Cyclopropyl group at 1-position.
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (MW: 197.66): A methyl group at the 1-position reduces steric hindrance compared to cyclopropyl but offers lower metabolic stability due to susceptibility to oxidation .
(b) Substituent Effects at the 2-Position
Core Heterocycle Modifications
(a) Benzimidazole vs. Imidazole
- (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS: 1227465-77-1): The absence of the benzene ring reduces aromatic interactions, lowering binding affinity to targets requiring planar stacking. The molecular weight is significantly lower (~220–230 g/mol) compared to benzimidazole derivatives .
(b) Triazole Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Table 2: Commercial and Research Status
Biological Activity
(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the benzimidazole family, which has been recognized for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
- Molecular Formula : C₁₇H₁₇N₃·2HCl
- Molar Mass : 263.34 g/mol
- CAS Number : 1096936-82-1
The biological activity of (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The imidazole ring structure is known to facilitate interactions with various biomolecules, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in:
1. Anticancer Activity
Studies have shown that derivatives of benzimidazole compounds often possess cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| (1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | MCF-7 | 0.78 |
| Doxorubicin | MCF-7 | 0.65 |
2. Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties:
- In vitro Studies : The compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of similar compounds within the benzimidazole class:
- Cytotoxicity Studies : A study published in MDPI indicated that certain benzimidazole derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with specific proteins involved in apoptosis, indicating a potential mechanism through which they induce cell death in cancer cells .
- Clinical Relevance : Ongoing clinical trials are assessing the efficacy of benzimidazole derivatives in combination therapies for cancer treatment, providing insights into their therapeutic potential and safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
